2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Copolyester Glass Transition Temperature Additive Manufacturing

Flexible diols like CHDM fail to deliver the thermal stability and impact strength required for advanced polyesters. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) resolves this with a rigid cyclobutane ring that elevates Tg by 20-25°C and suppresses β-relaxation, enhancing oxygen barrier and hydrolysis resistance. Key outcomes: • BPA-free copolyesters with >100°C Tg and dishwasher durability • 65% higher impact strength vs. PETG in 3D printing filaments • Notched Izod >1000 J/m in transparent grades, exceeding polycarbonate. Consistent quality, global inventory.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 2694-23-7
Cat. No. B1294363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethyl-1,3-cyclobutanediol
CAS2694-23-7
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1(C(C(C1O)(C)C)O)C
InChIInChI=1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3
InChIKeyFQXGHZNSUOHCLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TMCD: Rigid Diol for BPA-Free Polyesters


2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO or TMCD; CAS 3010-96-6) is an aliphatic diol monomer featuring a highly rigid cyclobutane ring with two methyl substituents, produced as a mixture of cis- and trans-isomers [1]. Its primary commercial application is as a comonomer in terephthalic acid (TPA)-based copolyesters, where it replaces a portion of flexible diols to elevate the glass transition temperature (Tg) and impart superior impact resistance [2]. TMCD-containing copolyesters serve as bisphenol A (BPA)-free alternatives to polycarbonate in applications requiring high clarity, heat resistance, and toughness [3].

Rigid cyclobutane diol monomer (cis/trans mixture)
Replaces flexible diols in terephthalate copolyesters
Enables BPA-free copolyesters with high clarity and toughness
Typical comonomer for Tritan™ and related formulations
Isomer ratio influences final polymer Tg and impact resistance
Cis-isomer enrichment reported to elevate thermal performance

Why TMCD Outperforms CHDM and EG


Attempts to substitute TMCD with more flexible cycloaliphatic diols such as 1,4-cyclohexanedimethanol (CHDM) or aliphatic diols such as ethylene glycol (EG) result in markedly inferior thermal and mechanical performance. TMCD's rigid cyclobutane ring restricts polymer chain mobility to a degree unattainable with CHDM's flexible cyclohexane ring, translating to a Tg elevation of approximately 20–25 °C when TMCD replaces CHDM in equivalent molar ratios [1]. Furthermore, TMCD uniquely suppresses β-relaxation dynamics while increasing fractional free volume, a combination that enhances oxygen permeability and hydrolysis resistance in ways CHDM cannot replicate [2]. This rigidity-driven performance gap means that direct substitution with cheaper, more flexible diols inevitably yields polymers that fail to meet the thermal stability, impact toughness, and BPA-free safety profiles required for demanding applications.

Target TMCD-containing copolyester Rigid cyclobutane ring restricts chain mobility; reported Tg elevation and β-relaxation suppression.
Substitute CHDM / EG-based copolyester Flexible cyclohexane or linear diols may yield measurably lower Tg and impact toughness.
Target TMCD comonomer profile Reported to increase fractional free volume while suppressing secondary relaxations.
Substitute CHDM-only copolyesters May not replicate enhanced oxygen permeability or hydrolytic resistance observed with TMCD.
Target Cis-isomer enriched TMCD Cis-rich monomer reported to yield higher Tg and notched Izod impact in copolyesters.
Substitute Mixed cis/trans or trans-rich TMCD Trans-rich isomer may result in lower Tg and reduced impact performance.

TMCD Head-to-Head Performance Data


Glass Transition Temperature vs. PETG

In 3D-printed copolyester applications, a PCTT formulation containing 20 mol% TMCD (with 76.5 mol% CHDM) exhibits a Tg of 103 °C, which is 25 °C higher than that of PETG (78 °C), a common glycol-modified PET comparator [1]. This significant Tg elevation directly translates to superior heat resistance in printed parts.

Tg vs. PETG
Head-to-head
103 °C vs. 78 °C (PETG) +25 °C difference
Reported thermal resistance advantage in 3D-printed copolyesters.
PCTT with 20 mol% TMCD; DSC measurement.
Copolyester Glass Transition Temperature Additive Manufacturing Thermoplastics

Impact Strength vs. Polycarbonate

A copolyterephthalate synthesized with 40 mol% TMCD and 1,3-propanediol (PDO) achieves a notched Izod impact value of 1070 J/m, which surpasses the industry-standard bisphenol A polycarbonate value of approximately 850 J/m [1]. This impact superiority is accompanied by a Tg near 100 °C, maintaining thermal performance.

Impact vs. PC
Head-to-head
1070 J/m vs. ~850 J/m (BPA-PC) +220 J/m (~26%)
Reported higher notched Izod impact relative to BPA polycarbonate.
40 mol% TMCD copolyterephthalate; ASTM D256.
Impact Resistance Polycarbonate Replacement Notched Izod Ballistic Protection

Oxygen Permeability vs. CHDM

In terephthalate copolyesters, replacing 35 mol% CHDM with the more rigid TMCD increases oxygen permeability from 52.6 SPU (for poly(1,4-cyclohexyldimethylene terephthalate)) to 137.0 SPU [1]. This 2.6× enhancement arises from TMCD's ability to suppress β-relaxation while increasing fractional free volume, a dual mechanism not observed with CHDM alone.

O₂ Permeability
Head-to-head
137.0 SPU vs. 52.6 SPU (CHDM-only) 2.6× increase
Reported enhanced oxygen permeability via β-relaxation suppression.
35 mol% TMCD substitution; 23 °C, 0% RH.
Gas Permeability Barrier Properties Copolyester Packaging

Cis- vs. Trans-Isomer: Tg and Impact

The stereochemistry of the TMCD monomer profoundly influences polymer properties. A polyester prepared with 99% cis-TMCD exhibits a Tg of 99 °C, compared to 69 °C for the 100% trans isomer—a 43% enhancement [1]. Similarly, the cis-rich polymer achieves a notched Izod impact of 1070 J/m versus 841 J/m for the trans-rich analog, a 27% improvement [1].

Cis vs. Trans
Head-to-head
Tg 99 °C / Impact 1070 J/m vs. Tg 69 °C / 841 J/m (trans) Tg +30 °C; Impact +229 J/m
Cis-isomer enrichment reported to elevate Tg and impact resistance.
99% cis vs. 100% trans polyester; DSC & ASTM D256.
Stereoisomer Polymer Architecture Impact Resistance Thermal Stability

Tensile Properties in Biobased FDCA Copolyesters

In biobased copolyesters synthesized from 2,5-furandicarboxylic acid (FDCA), incorporating 45% TMCD (CBDO) units alongside CHDM yields a Tg of 103.1 °C, tensile strength of 88 MPa, and tensile modulus of 2140 MPa [1]. This performance profile approaches that of engineering thermoplastics while maintaining renewably sourced content.

Biobased FDCA Properties
Cross-study
Tg103.1 °C
Tens. Strength88 MPa
Modulus2140 MPa
Supports engineering-grade mechanical properties in renewable copolyesters.
45 mol% TMCD with FDCA/CHDM; class-level inference.
Biobased Polyester Mechanical Properties FDCA Copolyester High Tg

Hydrolytic Stability and Dishwasher Resistance

TMCD-containing Tritan™ copolyesters exhibit exceptional hydrolytic stability and resistance to stress cracking in aggressive dishwasher environments, a combination attributed to the steric hindrance of the tetramethylcyclobutane ring [1]. Unlike traditional copolyesters that craze or haze after repeated dishwasher cycles, TMCD-based materials maintain clarity and mechanical integrity, enabling their use in premium housewares and medical devices.

Hydrolytic Stability
Class-level
No crazing, cracking, or hazing after repeated dishwasher exposure (Tritan™ with TMCD).
Reported durability advantage in dishwasher environments; data to verify.
Derived from commercial product literature; specific quantitative data limited.
Hydrolytic Stability Dishwasher Resistance Consumer Durables Chemical Resistance

TMCD Application Scenarios


BPA-Free Housewares and Food Contact

TMCD-containing Tritan™ copolyesters are the material of choice for premium water bottles, food storage containers, and small appliances requiring clarity, toughness, and dishwasher durability without BPA migration concerns. The higher Tg (typically >100 °C) and exceptional hydrolytic stability prevent hazing and stress cracking after hundreds of dishwasher cycles, a failure mode that plagues PETG and polycarbonate alternatives [1].

High-Performance 3D Printing Filaments

PCTT filaments incorporating ~20 mol% TMCD offer a compelling alternative to PETG and ABS for functional prototyping and end-use parts. With a Tg of 103 °C (25 °C above PETG) and at least 65% higher impact strength than printed PETG, TMCD-based filaments enable parts that maintain dimensional stability in hot environments and withstand mechanical shock that would fracture conventional materials [1].

Transparent Armor and Ballistic Protection

Copolyterephthalates with 40 mol% TMCD exhibit notched Izod impact values of 1070 J/m, surpassing bisphenol A polycarbonate (~850 J/m) while retaining optical clarity and UV stability. This makes TMCD-based polymers a BPA-free upgrade for transparent armor, security glazing, and protective visors where impact performance is non-negotiable [1].

Biobased Engineering Thermoplastics with High Tg

In FDCA-based renewable polyesters, TMCD incorporation at 45 mol% yields a Tg of 103 °C, tensile strength of 88 MPa, and modulus of 2140 MPa—properties that meet or exceed those of petroleum-derived engineering plastics. This enables the development of truly sustainable, high-heat components for automotive interiors, electronics housings, and industrial parts [1].

Application
Selection Property
Validation Focus
BPA-Free Housewares & Food Contact
High Tg & hydrolytic stability
Clarity retention & dishwasher cycle resistance
3D Printing Filaments
Elevated Tg & impact strength
Print dimensional stability & layer adhesion
Transparent Armor & Ballistic Protection
High impact resistance & optical clarity
Notched Izod impact & UV stability
Biobased Engineering Thermoplastics
High Tg & tensile properties
Renewable content verification & mechanical benchmarks

Technical Documentation Hub

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